
Palbociclib hydrochloride
描述
Palbociclib (PD-0332991) HCl is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer . By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of retinoblastoma protein (Rb), thereby inducing cell cycle arrest in the G1 phase and inhibiting cancer cell proliferation .
准备方法
合成路线和反应条件
帕博西尼的合成涉及多个步骤,从市售原料开始最后一步涉及形成盐酸盐以提高化合物的溶解度和稳定性 .
工业生产方法
帕博西尼的工业生产通常遵循与实验室合成相同的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地减少杂质。 这包括控制温度、压力和反应时间,以及使用高纯度试剂和溶剂 .
化学反应分析
反应类型
帕博西尼会发生各种化学反应,包括:
氧化: 帕博西尼可以被氧化形成羟基化代谢产物。
还原: 还原反应不太常见,但可以在特定条件下发生。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和细胞色素 P450 酶。
还原: 在受控条件下可以使用硼氢化钠等还原剂。
主要产物
这些反应形成的主要产物包括羟基化代谢产物、还原衍生物和取代类似物。 这些产物可能具有不同程度的生物活性。 .
科学研究应用
Clinical Applications
1. Breast Cancer Treatment
Palbociclib is primarily indicated for the treatment of hormone receptor-positive (HR+) and human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. It is used in combination with aromatase inhibitors like letrozole or with fulvestrant for patients who have progressed on prior endocrine therapy. The drug received FDA approval in 2015 and has since been a cornerstone in endocrine therapy for breast cancer.
- Mechanism of Action : Palbociclib inhibits CDK4 and CDK6, leading to decreased phosphorylation of the retinoblastoma protein (Rb). This inhibition results in cell cycle arrest at the G1 phase, preventing cancer cell proliferation .
- Efficacy : Clinical trials have demonstrated that palbociclib significantly increases progression-free survival (PFS) compared to standard therapies. In pivotal studies, PFS improved from 4.5 months to 9.5 months when combined with letrozole, with an overall response rate of approximately 24.6% .
Combination Therapy | Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
---|---|---|
Palbociclib + Letrozole | 9.5 months | 24.6% |
Palbociclib + Fulvestrant | Varies based on prior treatments | Varies |
2. Real-World Evidence
Recent studies have provided insights into the effectiveness of palbociclib in real-world settings. A multicenter study involving 375 patients showed that treatment adherence was high, with a mean adherence rate of 0.9. Additionally, dose reductions correlated positively with treatment duration and outcomes .
Emerging Research Areas
1. Autoimmune Diseases
Beyond oncology, palbociclib is being investigated for its potential in treating autoinflammatory diseases. Research has identified it as a pharmacological inhibitor of the stimulator of interferon genes (STING), which plays a role in various autoimmune conditions. This repurposing could lead to new therapeutic strategies for diseases associated with STING activation .
2. Combination Therapies
Palbociclib is also being explored in combination with other agents to enhance its efficacy across different cancer types and stages. Studies are ongoing to evaluate its effects when combined with novel immunotherapies or other targeted agents.
Case Studies
Case Study 1: Efficacy in Older Patients
A real-world study analyzed treatment patterns among older patients receiving palbociclib, highlighting its effectiveness and tolerability in this demographic. The findings indicated that older patients experienced similar benefits as younger cohorts, reinforcing the drug's applicability across age groups .
Case Study 2: Management of Toxicities
Another study focused on managing treatment-related toxicities through dose adjustments, demonstrating that careful management can lead to prolonged therapy duration and improved patient outcomes .
作用机制
帕博西尼通过选择性抑制 CDK4/6 发挥作用,CDK4/6 是细胞周期的关键调节因子。通过抑制这些激酶,帕博西尼阻止 Rb 的磷酸化,导致细胞周期在 G1 期停滞。这种抑制阻止细胞周期从 G1 期向 S 期过渡,从而阻止 DNA 合成和细胞增殖。 帕博西尼的主要分子靶点是 CDK4 和 CDK6,其作用涉及破坏环蛋白 D-CDK4/6-Rb 途径 .
相似化合物的比较
类似化合物
瑞博西尼: 另一种选择性 CDK4/6 抑制剂,用于治疗 HR+/HER2- 晚期或转移性乳腺癌。
独特性
帕博西尼在其对 CDK4/6 的高选择性和诱导可逆细胞周期停滞的能力方面是独一无二的。与瑞博西尼和阿贝西利相比,帕博西尼具有独特的药代动力学特征,包括更长的半衰期和不同的代谢途径。 这些差异可能会影响药物对患者的疗效、安全性以及耐受性 .
生物活性
Palbociclib hydrochloride, an oral selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a pivotal therapeutic agent in the treatment of hormone receptor-positive (HR+) breast cancer. Its mechanism of action primarily involves the inhibition of CDK4 and CDK6, which are crucial for cell cycle progression, particularly the transition from the G1 phase to the S phase. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and potential side effects.
Palbociclib functions by forming a complex with cyclin D, thereby inhibiting the phosphorylation of retinoblastoma (Rb) protein. This inhibition leads to cell cycle arrest in the G1 phase, preventing tumor cells from proliferating. The compound exhibits high selectivity for CDK4 and CDK6 with reported IC50 values of 11 nM and 16 nM, respectively . Notably, palbociclib shows minimal activity against other kinases such as CDK1, CDK2, and various receptor tyrosine kinases .
Efficacy in Clinical Studies
Palbociclib has been extensively studied in clinical trials, particularly in combination with endocrine therapies for HR+/HER2- metastatic breast cancer. The pivotal PALOMA-1, PALOMA-2, and PALOMA-3 trials established its efficacy when combined with letrozole or fulvestrant. These studies demonstrated significant improvements in progression-free survival (PFS) compared to endocrine therapy alone:
Trial | Combination Treatment | PFS Improvement |
---|---|---|
PALOMA-1 | Palbociclib + Letrozole | 20.2 months vs 10.2 months |
PALOMA-2 | Palbociclib + Letrozole | 24.8 months vs 14.5 months |
PALOMA-3 | Palbociclib + Fulvestrant | 11.2 months vs 4.6 months |
These results underscore palbociclib's role as a cornerstone in the management of HR+ breast cancer .
Biological Activity in Preclinical Models
In preclinical studies, palbociclib has shown potent anti-proliferative effects across various cancer cell lines. For instance:
- Breast Cancer Cell Lines : In Rb-positive breast cancer cells (e.g., MDA-MB-435), palbociclib inhibited DNA synthesis with an IC50 ranging from 0.04 to 0.17 μM .
- Lung Cancer : It induced significant cell cycle arrest and apoptosis in NCI-H460 lung cancer cells .
- Combination Therapies : When combined with tamoxifen or trastuzumab, palbociclib enhanced therapeutic efficacy in resistant breast cancer models .
Side Effects and Tolerability
While palbociclib is generally well-tolerated, it is associated with several adverse effects. The most common include:
- Neutropenia : A significant reduction in neutrophil count occurs in approximately 60% of patients.
- Fatigue : Reported by a substantial number of patients.
- Gastrointestinal Issues : Including nausea and stomatitis.
These side effects necessitate regular monitoring during treatment .
Case Studies
Several case studies illustrate the real-world application of palbociclib:
- Case Study A : A patient with advanced HR+/HER2- breast cancer experienced a PFS of over 18 months on a regimen combining palbociclib with letrozole after prior treatments failed.
- Case Study B : Another patient showed remarkable tumor shrinkage after initiating therapy with palbociclib combined with fulvestrant, highlighting its effectiveness even in heavily pre-treated populations.
属性
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEQOHNDWONVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465655 | |
Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827022-32-2 | |
Record name | Palbociclib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALBOCICLIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKC4F3Q5XL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。